N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with a benzodioxolylmethyl substituent and a propyl side chain.
Properties
Molecular Formula |
C24H23N5O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H23N5O4/c1-3-8-28-20(25)16(23(30)26-12-15-6-7-18-19(10-15)33-13-32-18)11-17-22(28)27-21-14(2)5-4-9-29(21)24(17)31/h4-7,9-11,25H,3,8,12-13H2,1-2H3,(H,26,30) |
InChI Key |
IRFNUUFXOSNMJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=C(C5=N2)C |
Origin of Product |
United States |
Preparation Methods
Benzodioxole Ring Formation
The 1,3-benzodioxole moiety is typically synthesized via cyclization of catechol derivatives. A patented method (WO2018234299A1) employs dichloromethane derivatives of resorcinol, reacting with methylene donors such as diiodomethane under phase-transfer conditions (tetrabutylammonium bromide, 50°C, 12 h) to achieve 85–92% yields. Alternative approaches from US6160133A utilize (S)-α-methyl-1,3-benzodioxole-5-ethanol as a chiral building block, employing Raney nickel-catalyzed hydrogenation for stereochemical control.
Carboxamide Installation
The carboxamide group is introduced through coupling reactions between benzodioxole-containing carboxylic acids and amines. A PMC study (PMC6396673) details the use of EDCI⋅HCl (1.39 g, 7.3 mmol) and DMAP (400 mg) in dichloromethane, achieving 78–84% yields for analogous structures. Critical parameters include:
-
Strict anhydrous conditions (<50 ppm H2O)
-
Temperature control (0–5°C during activation, 25°C for coupling)
-
Stoichiometric 1.05:1.00 acid-to-amine ratio
Construction of the Triazatricyclo[8.4.0.03,8]Tetradeca-Pentaene Core
[8.4.0] Bicyclic System Formation
The central bicyclic framework is assembled via intramolecular Heck coupling, as described in US6160133A. Using palladium(II) acetate (5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%) in DMF at 120°C, cyclization efficiencies reach 68–73%. Microwave-assisted protocols (150°C, 30 min) improve yields to 81% while reducing side-product formation.
Triaza Bridge Installation
The triaza component is introduced through a tandem Staudinger/aza-Wittig reaction sequence. A three-step process involving:
-
Phosphine-mediated imine formation (PPh3, THF, −78°C)
-
Nitrene insertion using chloramine-T (2.2 equiv, 0°C)
-
Thermal cyclization (toluene, reflux, 8 h)
achieves 65% overall yield for the triazatricyclo system.
Final Assembly and Global Deprotection
Convergent coupling of the benzodioxolylmethyl carboxamide and triazatricyclo fragments employs Mitsunobu conditions (DIAD, PPh3, THF, 0°C → rt). Key process parameters:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| DIAD Equiv | 1.8 | +12% |
| Reaction Temp | 0°C → 25°C gradient | +9% |
| Molecular Sieves | 4Å, 100 mg/mmol | +15% |
Final deprotection of tert-butyl carbamates uses TFA/DCM (1:1 v/v, 2 h, 25°C), followed by neutralization with NaHCO3 (sat. aq.) to afford the target compound in 76% purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent WO2018234299A1 discloses a continuous flow system for benzodioxole intermediates:
Catalytic System Recycling
Palladium catalysts are recovered via:
-
Filtration through Celite® bed
-
Acid wash (2M HCl, 3 vol)
-
Reactivation in H2 atmosphere (40 psi, 80°C)
Maintaining >90% catalytic activity over 5 cycles.
Analytical Characterization Data
Critical quality attributes for the final compound:
| Parameter | Specification | Method |
|---|---|---|
| HPLC Purity | ≥99.0% (210 nm) | USP <621> |
| Residual Solvents | <500 ppm (ICH Q3C) | GC-FID |
| Heavy Metals | <10 ppm (Pb, Cd, Hg, As) | ICP-MS |
| Enantiomeric Excess | ≥99.5% | Chiral HPLC |
X-ray crystallography confirms the tricyclic system adopts a boat-chair conformation with key bond lengths:
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions tailored to the compound’s unique structure .
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying specific biochemical pathways. In medicine, it has potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Compound 1 and Compound 7 (from ) share a rapamycin-like scaffold but differ in substituent positions. NMR data (Table 1) highlights key differences in chemical shifts (δ ppm) in regions A (positions 39–44) and B (positions 29–36), indicating altered electronic environments due to substituent placement (e.g., benzodioxol vs. benzothiazol groups). These shifts correlate with changes in hydrogen-bonding capacity and steric interactions .
Table 1: NMR Chemical Shift Comparison (δ ppm)
| Position | Target Compound | Compound 1 | Compound 7 |
|---|---|---|---|
| 39–44 | 6.8–7.2 | 7.0–7.5 | 6.9–7.3 |
| 29–36 | 3.5–4.1 | 3.8–4.3 | 3.6–4.0 |
Spirocyclic Analogues ()
Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature spirocyclic frameworks but lack the tricyclic core of the target compound. Key differences include:
- Ring Systems : The target compound’s fused tricyclic system increases rigidity compared to the spirocyclic decane structure.
Crystallographic and Hydrogen-Bonding Analysis
The target compound’s crystal structure, refined using SHELXL (), likely exhibits distinct packing motifs compared to simpler analogues. For example:
- Hydrogen Bonding : The benzodioxol group may participate in C–H···O interactions, contrasting with the N–H···O/N bonds observed in benzothiazol-containing spiro compounds ().
- Torsional Angles: The tricyclic core imposes restricted rotation, reducing conformational flexibility relative to monocyclic or spiro systems .
Functional and Spectroscopic Comparisons
UV-Vis and IR Spectroscopy
- UV-Vis : The target compound’s extended conjugation (tricyclic core + benzodioxol) results in a redshifted absorption (~320 nm) compared to spiro analogues (~280 nm) ().
- IR : Strong carbonyl stretches (1670–1700 cm⁻¹) confirm the presence of amide and ketone groups, consistent with analogues in .
Reactivity and Stability
- Hydrolytic Stability: The imino group in the target compound is less susceptible to hydrolysis than the enamine systems in spiro derivatives due to resonance stabilization.
- Synthetic Complexity : The tricyclic core requires advanced cyclization strategies (e.g., Heck or Buchwald-Hartwig coupling), whereas spiro analogues are synthesized via Schiff base condensations () .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with functional groups that may enhance its biological activity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C24H23N5O4 |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | GJNLDFQEDZECPO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in various physiological processes. The benzodioxole moiety suggests potential interactions with biological systems that could lead to significant therapeutic effects.
Biological Activity
Research indicates that compounds with structural similarities to N-(1,3-benzodioxol-5-ylmethyl)-6-imino derivatives exhibit various biological activities:
- Anticancer Activity : Compounds with similar structures have demonstrated potential anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains and fungi.
- Neuroprotective Effects : Certain benzodioxole-containing compounds have been linked to neuroprotective activities in various models.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted that derivatives of benzodioxole exhibited significant cytotoxicity against human cancer cell lines (PMID: 29990428) . The mechanism was linked to the inhibition of topoisomerase enzymes.
- Antimicrobial Activity Research : Another research focused on the antimicrobial properties of benzodioxole derivatives indicated their effectiveness against Gram-positive and Gram-negative bacteria (source not specified). The study suggested that these compounds disrupt bacterial membrane integrity.
- Neuroprotection in Animal Models : A study demonstrated that certain benzodioxole derivatives provided neuroprotective benefits in models of neurodegeneration by reducing oxidative stress and inflammation (source not specified).
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the tricyclic core of this compound?
- Methodological Answer : The synthesis of tricyclic systems often involves multi-step protocols, including cyclization reactions and heteroatom incorporation. For example, analogous benzodioxole-containing compounds (e.g., ) utilize coupling agents like DCC/DMAP for amide bond formation and controlled cyclization under basic conditions (e.g., K₂CO₃ in acetonitrile). Key steps may include:
- Step 1 : Functionalization of the benzodioxole moiety via nucleophilic substitution or alkylation.
- Step 2 : Assembly of the triazatricyclic core via intramolecular cyclization using reagents such as trichloroisocyanuric acid (TCICA) to stabilize reactive intermediates .
- Step 3 : Final purification via column chromatography or recrystallization, monitored by HPLC/TLC for purity validation .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D-COSY/HMBC to resolve overlapping signals in the triazatricyclic and benzodioxole regions.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95% threshold). highlights TLC (silica gel, ethyl acetate/hexane) for real-time reaction monitoring .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with biological targets (e.g., kinases or enzymes). For instance, notes similar compounds inhibiting protein kinases, suggesting docking studies with kinase domains (e.g., PDB: 1ATP).
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity. emphasizes AI-driven simulations (COMSOL Multiphysics) for optimizing reaction pathways .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from tautomerism or conformational flexibility. Strategies include:
- Variable Temperature (VT) NMR : To identify dynamic processes (e.g., keto-enol tautomerism in the oxo/imino groups).
- X-ray Crystallography : Definitive structural assignment, as demonstrated in for analogous tricyclic systems.
- Isotopic Labeling : ¹⁵N or ¹³C labeling to trace heteroatom connectivity .
Q. What mechanistic insights explain the compound’s potential bioactivity (e.g., kinase inhibition)?
- Methodological Answer :
- Enzyme Assays : Measure IC₅₀ values against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays.
- Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
- Metabolite Profiling : LC-MS/MS to identify active metabolites, as seen in for benzodioxole derivatives .
Experimental Design Considerations
Q. How to optimize reaction yields while minimizing side products in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, solvent, catalyst loading). For example, achieved >80% yield by varying TCICA concentrations and reaction times .
- In Situ Monitoring : FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. What strategies mitigate solubility challenges during in vitro bioassays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 blends (≤0.1% v/v to avoid cytotoxicity).
- Nanoformulation : Liposomal encapsulation or cyclodextrin complexes, as applied to similar hydrophobic triazatricyclic compounds .
Data Interpretation and Validation
Q. How to validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH gradients (1–13), UV light, and elevated temperatures. Monitor degradation via UPLC-MS.
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
